3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride

PPARγ agonism molecular docking insulin sensitization

Researchers seeking a versatile TZD scaffold for fragment-based discovery often lack a reactive conjugation handle with a validated PPARγ-binding core. This compound resolves that. - 12.3 nM in silico Kd against PPARγ; primary amine enables rapid amide coupling. - Microwave-assisted synthesis yields 78% in 8-12 min for cost-effective multi-gram supply. - 32 µg/mL MIC against S. aureus supports antimicrobial probe development. - 95% purity HCl salt, stable at RT, streamlines automated parallel synthesis.

Molecular Formula C7H13ClN2O2S
Molecular Weight 224.71 g/mol
CAS No. 25565-82-6
Cat. No. B1372301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride
CAS25565-82-6
Molecular FormulaC7H13ClN2O2S
Molecular Weight224.71 g/mol
Structural Identifiers
SMILESC1C(=O)N(C(=O)S1)CCCCN.Cl
InChIInChI=1S/C7H12N2O2S.ClH/c8-3-1-2-4-9-6(10)5-12-7(9)11;/h1-5,8H2;1H
InChIKeyWFZSXPQAZGJHFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazolidinedione Building Block for Neuroscience & Metabolic Research


3-(4-Aminobutyl)-1,3-thiazolidine-2,4-dione hydrochloride (CAS 25565-82-6) is a synthetic thiazolidinedione (TZD) derivative featuring a five-membered thiazolidine-2,4-dione core with a primary aminobutyl side chain at the N‑3 position, supplied as the hydrochloride salt (molecular formula C₇H₁₃ClN₂O₂S, MW 224.71 g/mol) . Unlike the blockbuster TZD drugs rosiglitazone and pioglitazone, which bear complex aromatic substituents, this compound presents a simple, flexible alkylamine side chain that enables its use as a versatile intermediate for conjugation, fragment-based drug design, and targeted covalent modification . The hydrochloride salt form confers aqueous solubility advantageous for biochemical assay preparation, with a reported melting point of 154–155 °C and a typical commercial purity specification of 95% .

Synthetic TZD intermediate with primary amine for conjugation
Flexible aminobutyl side chain; structurally distinct from clinical glitazones
Hydrochloride salt supports aqueous solubility in biochemical assays

Physicochemical and Pharmacological Non-Interchangeability


Generic substitution among thiazolidinediones is scientifically unjustified because small structural modifications at the N‑3 position profoundly alter receptor binding kinetics, metabolic stability, and synthetic tractability. The four‑carbon aminobutyl chain of this compound introduces four rotatable bonds (compared to one in rosiglitazone’s aminoethoxy‑phenyl linker), directly affecting conformational entropy and PPARγ binding residence time . Furthermore, the primary amine terminus provides a reactive handle for amide coupling or bioconjugation that is absent in the fully substituted clinical TZDs, making this compound uniquely suited as a synthetic intermediate . Even within the narrow set of aminobutyl‑TZD positional isomers, the N‑3 substitution pattern of 25565‑82‑6 generates a distinct electrostatic surface and metabolic profile compared to the C‑5 substituted analog 5‑(4‑aminobutyl)‑1,3‑thiazolidine‑2,4‑dione (CAS 95481‑89‑3), which lacks the conjugation‑ready tertiary amide nitrogen . The quantitative evidence below demonstrates that these structural differences produce measurable divergence in target engagement, in vivo efficacy, antibacterial spectrum, and synthetic yield that directly impacts procurement decisions.

N-3 aminobutyl vs. aromatic substituents
The primary amine enables conjugation absent in fully substituted clinical TZDs; receptor-binding kinetics may shift.
Positional isomer incompatibility
C-5 substituted analog (CAS 95481-89-3) lacks the conjugation-ready tertiary amide nitrogen and has a distinct electrostatic profile.
Conformational flexibility alters pharmacophore
Four rotatable bonds increase conformational entropy, potentially affecting PPARγ residence time and metabolic stability.

Quantitative Differentiation Evidence vs. TZD Analogs


PPARγ Binding Affinity: In Silico Comparison

In molecular docking studies against the PPARγ ligand-binding domain, 3‑(4‑aminobutyl)‑1,3‑thiazolidine‑2,4‑dione demonstrated a calculated dissociation constant (Kd) of 12.3 nM, representing a 22% improvement in predicted binding affinity over rosiglitazone (Kd = 15.8 nM) in the same in silico model . This enhancement is attributed to the flexible aminobutyl side chain forming additional hydrogen‑bond contacts within the PPARγ binding pocket that the rigid aminoethoxy‑phenyl linker of rosiglitazone cannot access.

PPARγ binding affinity
Data to verify
Kd = 12.3 nM vs. rosiglitazone 15.8 nM (in silico)
Reported in silico binding context; 1.28‑fold lower predicted Kd
Cross‑study comparable; docking conditions not specified
PPARγ agonism molecular docking insulin sensitization type 2 diabetes

In Vivo Antihyperglycemic Efficacy in Diabetic Models

In a 28‑day in vivo study using a diabetic rodent model, oral administration of 3‑(4‑aminobutyl)‑1,3‑thiazolidine‑2,4‑dione at 50 mg/kg produced a 40% reduction in fasting blood glucose from baseline . While no direct head‑to‑head comparator was run in the same study, cross‑study benchmarking against published rosiglitazone data in comparable streptozotocin (STZ)‑induced diabetic rat models with similar dosing regimens (typically reporting 30–50% fasting glucose reductions at 3–10 mg/kg doses after 2–4 weeks) provides a useful efficacy context, though the target compound was tested at a higher dose level .

In vivo glucose lowering
Cross-study comparable
40% FBG reduction at 50 mg/kg (28 d) vs. rosiglitazone 30–50% at 3–10 mg/kg
Reported model-response context; dose-normalized comparison requires matched controls
Diabetic rodent model; species/strain not specified
in vivo pharmacology antidiabetic efficacy fasting blood glucose STZ-induced diabetes

Antibacterial Activity Spectrum Against Gram-Positive and Gram-Negative Strains

The free base form of the compound exhibits moderate antibacterial activity, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus (Gram‑positive) and 64 µg/mL against Escherichia coli (Gram‑negative) . For procurement context, the unsubstituted thiazolidine‑2,4‑dione core scaffold shows no measurable antibacterial activity (MIC > 256 µg/mL against the same strains), indicating that the aminobutyl substituent is essential for the observed antimicrobial effect . This represents a >8‑fold potency gain attributable specifically to the N‑3 aminobutyl side chain.

Antibacterial activity
Cross-study comparable
S. aureus MIC = 32 µg/mL; E. coli MIC = 64 µg/mL (free base)
Supports antimicrobial screening context; aminobutyl substituent essential for activity
Unsubstituted core MIC >256 µg/mL; >8‑fold potency gain attributed to side chain
antibacterial MIC assay Staphylococcus aureus Escherichia coli antimicrobial screening

Radical Scavenging Antioxidant Capacity by DPPH Assay

In the DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) radical scavenging assay, the free base form demonstrated an IC50 of 45 µM, approaching the potency of the positive control ascorbic acid (IC50 = 38 µM) . However, head‑to‑head class comparison reveals that the compound’s antioxidant capacity is approximately 30% weaker than that of troglitazone (a TZD drug containing a chromanol antioxidant moiety), a difference explicitly attributed to the absence of the chromanol pharmacophore in the target compound’s structure . This positions the compound as a moderately active antioxidant suitable for programs where partial radical scavenging activity is desired without the hepatotoxic risk historically associated with troglitazone’s chromanol‑derived quinone metabolites.

Radical scavenging
Direct head-to-head
DPPH IC50 = 45 µM vs. ascorbic acid 38 µM; ~30% less than troglitazone
Moderate radical scavenging context; may support neuroscience model interpretation
Assay conditions not detailed; chromanol pharmacophore absent in target compound
antioxidant DPPH assay radical scavenging neuroprotection oxidative stress

Synthetic Efficiency: Microwave-Assisted vs. Conventional Methods

The synthesis of 3‑(4‑aminobutyl)‑1,3‑thiazolidine‑2,4‑dione hydrochloride can be achieved by coupling the TZD core with formaldehyde and aryl amines. Microwave‑assisted synthesis (420 W, 120 °C) reduces reaction time from 10–14 hours to 8–12 minutes, increases isolated yield from 65% to 78%, and decreases byproduct formation from 15–20% to 5–8% compared to conventional heating methods . The commercially supplied product (CAS 25565‑82‑6) is manufactured at 95% purity across multiple vendors, with batch‑to‑batch consistency verified by certificates of analysis .

Synthetic efficiency
Direct comparison
78% yield, 8–12 min (microwave) vs. 65%, 10–14 h (conventional)
Supports process-scale reproducibility
Microwave 420 W, 120 °C; 3‑fold byproduct reduction
microwave synthesis process chemistry reaction yield byproduct reduction scale‑up

Predicted Metabolic Half-Life Extension via Aminobutyl Substitution

Computational pharmacokinetic modeling predicts that the aminobutyl side chain slows hepatic cytochrome P450‑mediated oxidation compared to the unsubstituted TZD core scaffold, extending the predicted elimination half‑life to approximately 6 hours . The predicted metabolism involves CYP2C9 and CYP2C19 isoforms, with renal elimination accounting for 70% of clearance . For unsubstituted 1,3‑thiazolidine‑2,4‑dione, rapid hepatic clearance and a <2‑hour half‑life are generally expected based on the small, polar scaffold’s susceptibility to phase I oxidation. This 3‑fold or greater half‑life extension directly impacts dosing frequency requirements in in vivo pharmacology studies.

Predicted half‑life
Class-level inference
Predicted t½ ≈6 h vs. unsubstituted TZD
In silico half‑life context; may inform dosing-model interpretation
Requires experimental validation; CYP2C9/CYP2C19 metabolism predicted
pharmacokinetics CYP450 metabolism half-life metabolic stability ADME prediction

High-Value Application Scenarios in Drug Discovery and Chemical Biology


PPARγ-Focused Fragment-Based Drug Discovery and Lead Optimization

The compound’s 12.3 nM in silico Kd against PPARγ and its primary amine conjugation handle make it an ideal fragment hit for structure‑based lead optimization. Medicinal chemistry teams can rapidly diversify the scaffold through amide coupling at the aminobutyl terminus while retaining the TZD core’s hinge‑binding motif, enabling systematic SAR exploration of the PPARγ solvent‑exposed region. The predicted 6‑hour half‑life supports once‑daily dosing in pharmacokinetic/pharmacodynamic (PK/PD) studies, reducing animal usage and compound consumption compared to shorter‑lived fragments.

Dual-Mode Antibacterial and Metabolic Probe Development

Given the measurable antibacterial MIC of 32 µg/mL against S. aureus , this compound serves as a starting point for developing dual‑pharmacophore probes that simultaneously target bacterial infections and host metabolic pathways. The >8‑fold potency advantage over the unsubstituted TZD scaffold ensures that the aminobutyl motif is essential for antimicrobial activity, providing a clear structure‑activity relationship (SAR) vector for optimization. Procurement for antimicrobial screening libraries is justified by the compound’s validated gram‑positive preference.

Neuroscience Tool Compound with Balanced Antioxidant Activity

With a DPPH IC50 of 45 µM —approaching ascorbic acid potency but approximately 30% weaker than troglitazone —this compound is suited for neuroscience applications where excessive antioxidant activity may confound redox‑sensitive signaling readouts. The TZD scaffold’s established neuroprotective class effects , combined with the compound’s moderate radical scavenging, make it a procurement‑worthy tool for studying oxidative stress contributions in Alzheimer’s and Parkinson’s disease models without the hepatotoxic liability of chromanol‑bearing TZDs.

Process Chemistry Scale-Up and High-Throughput Conjugation

The microwave‑assisted synthesis route delivering 78% yield in 8–12 minutes with only 5–8% byproduct formation enables rapid, cost‑effective production of multi‑gram quantities. The commercial hydrochloride salt form (95% purity, melting point 154–155 °C ) provides a well‑characterized solid with defined storage stability (room temperature, cool dry conditions ), making it a reliable building block for automated parallel synthesis platforms, DNA‑encoded library construction, and PROTAC linker attachment strategies.

Application
Selection Property
Validation Focus
PPARγ-targeted fragment-based lead optimization
Primary amine conjugation handle; predicted moderate half‑life
Binding affinity validation; PK/PD exposure modeling
Dual-mode antibacterial and metabolic probe development
Aminobutyl substituent essential for antimicrobial activity; gram‑positive preference
Strain‑panel MIC validation; target engagement in metabolic models
Neuroscience tool with balanced antioxidant profile
Moderate radical scavenging without chromanol‑related metabolite risk
Antioxidant‑redox signaling balance in neuronal models
Process chemistry scale‑up and high‑throughput conjugation
Microwave‑accelerated synthesis; hydrochloride salt with defined purity and stability
Batch‑to‑batch consistency; conjugation efficiency on automated platforms
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